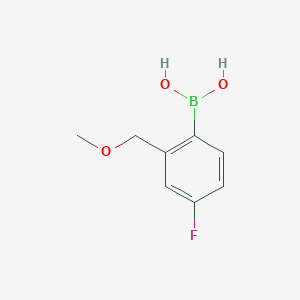

(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid

Übersicht

Beschreibung

(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and a methoxymethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.

Wirkmechanismus

Target of Action

The primary target of 4-Fluoro-2-(methoxymethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation, which occurs with formally nucleophilic organic groups . In this process, the organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the kinetics of similar boronic pinacol esters is dependent on the substituents in the aromatic ring and the ph, which can considerably accelerate the rate of the reaction at physiological ph .

Result of Action

The result of the action of 4-Fluoro-2-(methoxymethyl)phenylboronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-(methoxymethyl)phenylboronic acid. For instance, the pH of the environment strongly influences the rate of the reaction . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

4-Fluoro-2-(methoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center, leading to the formation of a new carbon-carbon bond .

In addition to its role in organic synthesis, 4-Fluoro-2-(methoxymethyl)phenylboronic acid has been shown to interact with various enzymes and proteins. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Cellular Effects

The effects of 4-Fluoro-2-(methoxymethyl)phenylboronic acid on cellular processes are diverse and depend on the concentration and exposure time. At lower concentrations, this compound can modulate cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, it can inhibit tyrosine kinases, leading to altered phosphorylation states of downstream signaling proteins .

Furthermore, 4-Fluoro-2-(methoxymethyl)phenylboronic acid has been observed to influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the expression levels of various genes, affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-2-(methoxymethyl)phenylboronic acid involves its ability to form covalent bonds with specific biomolecules. The boronic acid group can interact with diols and other nucleophilic groups in proteins and enzymes, leading to the formation of stable complexes. This interaction can result in enzyme inhibition or activation, depending on the target enzyme .

Additionally, 4-Fluoro-2-(methoxymethyl)phenylboronic acid can modulate gene expression by binding to transcription factors and altering their activity. This binding can lead to changes in the transcriptional regulation of target genes, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-2-(methoxymethyl)phenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to 4-Fluoro-2-(methoxymethyl)phenylboronic acid can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 4-Fluoro-2-(methoxymethyl)phenylboronic acid in animal models vary with different dosages. At lower doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain concentration of 4-Fluoro-2-(methoxymethyl)phenylboronic acid is required to elicit a biological response .

Metabolic Pathways

4-Fluoro-2-(methoxymethyl)phenylboronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .

Transport and Distribution

The transport and distribution of 4-Fluoro-2-(methoxymethyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components .

Subcellular Localization

The subcellular localization of 4-Fluoro-2-(methoxymethyl)phenylboronic acid is influenced by its chemical properties and interactions with cellular machinery. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-Fluoro-2-(methoxymethyl)phenylboronic acid can affect its activity and function, as it may interact with different biomolecules in various cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2-(methoxymethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It couples with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluoro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Phenols.

Substitution: Substituted aryl compounds.

Wissenschaftliche Forschungsanwendungen

(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.

Industry: The compound is used in the production of advanced materials and polymers.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Lacks the fluoro and methoxymethyl substituents.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a methoxymethyl group.

4-Fluorophenylboronic Acid: Contains only the fluoro substituent.

Uniqueness: (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both fluoro and methoxymethyl groups, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can enhance its utility in specific synthetic applications compared to its simpler counterparts.

Biologische Aktivität

(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various applications, including anticancer and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula of this compound is C10H12BFO3, with a molecular weight of 213.01 g/mol. Its structure includes a fluorine atom and a methoxymethyl group attached to a phenylboronic acid moiety, which contributes to its reactivity and biological interactions.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in biochemical assays. The presence of the boron atom allows for interactions with various biological molecules, potentially influencing enzymatic activities and cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells. For instance:

- IC50 Values : The compound demonstrated an IC50 value of approximately 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell growth .

- Selectivity : It exhibited a favorable selectivity index, showing a 19-fold lesser effect on non-cancerous MCF10A cells compared to cancerous cells, suggesting potential for targeted therapy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that boronic acid derivatives can inhibit bacterial growth by interfering with essential cellular processes:

- Mechanism : The action may involve binding to bacterial enzymes critical for protein synthesis, such as leucyl-tRNA synthetase .

- Minimum Inhibitory Concentration (MIC) : For certain derivatives related to this compound, MIC values were reported as low as 7.81 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of boronic acid derivatives, this compound was found to significantly inhibit tumor growth in vivo models. Mice inoculated with MDA-MB-231 cells showed reduced metastatic nodules following treatment with the compound over 30 days .

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.126 | 19-fold lower on MCF10A |

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial activity of boronic acids demonstrated that compounds similar to this compound could effectively inhibit MRSA infections in vitro. The mechanism was linked to the inhibition of key bacterial enzymes necessary for protein synthesis .

Eigenschaften

IUPAC Name |

[4-fluoro-2-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-13-5-6-4-7(10)2-3-8(6)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMODTOABLEDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.